Enadoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

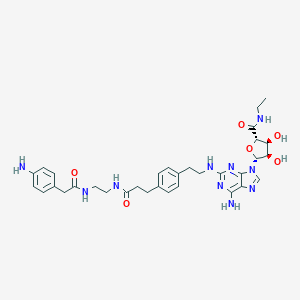

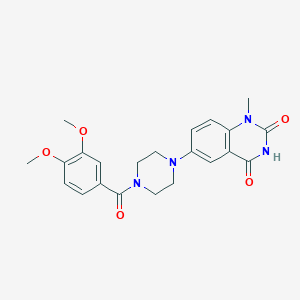

エナドリンは、高選択的なカッパオピオイド受容体アゴニストとして作用する合成化合物です。当初は、カッパオピオイド受容体に対する強力な効果から、鎮痛剤としての可能性が研究されていました。 カッパオピオイド受容体アゴニストによく見られる、不快感や幻覚などの用量制限副作用のため、開発は中止されました .

科学的研究の応用

エナドリンは、薬理学的特性、特にカッパオピオイド受容体への影響について、広範囲にわたって研究されてきました。その顕著な応用のいくつかには、以下が含まれます。

作用機序

エナドリンは、脳やその他の組織のカッパオピオイド受容体に選択的に結合することにより、その効果を発揮します。この結合は受容体を活性化し、神経伝達物質の放出や神経活動を変調する一連の細胞内イベントを引き起こします。 カッパオピオイド受容体の活性化は、鎮痛効果だけでなく、不快感や幻覚などの副作用にも関連付けられています .

生化学分析

Biochemical Properties

Enadoline interacts with the κ-opioid receptor, a G-protein-coupled receptor, in the human body . This interaction is highly selective, making this compound a potent κ-opioid agonist .

Cellular Effects

This compound has been observed to produce visual distortions and feelings of dissociation in human studies . These effects are reminiscent of the effects of salvinorin A, another κ-opioid agonist . It also significantly increases measures of sedation, confusion, and dizziness .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the κ-opioid receptor . This binding interaction activates the receptor, leading to a series of intracellular events that result in the observed physiological and psychological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to produce significant effects such as sedation, confusion, and dizziness . The highest dose tested (160 µg/70 kg) was not tolerated and led to psychotomimetic effects .

Metabolic Pathways

As a κ-opioid agonist, it is likely to be involved in pathways related to pain and stress response .

準備方法

合成ルートと反応条件: エナドリンの合成には、いくつかの重要なステップが含まれます。プロセスは、1,4-シクロヘキサジオンから中間体化合物である1-[8-メチルアミノ-1-オキサスピロ[4.5]デカン-7-イル]ピロリジンを調製することから始まります。この中間体は、次に縮合、スピロ環化、還元、およびエポキシ化反応にかけられます。エポキシ環はメチルアミンで開環されて、アミノエタノールの混合物が生成され、これは環化と開裂を経て、目的の中間体を形成します。 最後に、この中間体は、カルボニルジイミダゾールなどのカップリング剤の存在下で、4-ベンゾフラン酢酸でアシル化されて、エナドリンが生成されます .

工業生産方法: エナドリンの工業生産は、同様の合成ルートに従う可能性がありますが、収率、純度、および費用対効果を最適化して、より大規模で行われます。自動化された反応器と連続フロー化学の使用は、プロセスの効率とスケーラビリティを向上させる可能性があります。

化学反応の分析

反応の種類: エナドリンは、ベンゾフランやピロリジンなどの官能基の存在により、主に置換反応を起こします。また、酸化や還元反応にも参加する可能性がありますが、これらはあまり一般的ではありません。

一般的な試薬と条件:

置換反応: これらの反応は、通常、ベンゾフラン環またはピロリジン環を標的とする求核剤または求電子剤を伴います。一般的な試薬には、ハロゲン、アルキル化剤、およびアシル化剤が含まれます。

酸化反応: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、エナドリン内の特定の官能基を酸化させることができます。

還元反応: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、特定の官能基を還元することができます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、エナドリンのさまざまな置換誘導体を生成する可能性がありますが、酸化と還元反応は官能基を変更して、さまざまな類似体につながる可能性があります。

類似化合物との比較

エナドリンは、U-69,593、U-50,488、およびU-77891などの他のカッパオピオイド受容体アゴニストと、構造的および機能的に類似しています。 カッパオピオイド受容体に対する高い選択性と効力によって特徴付けられます . その他のいくつかのカッパオピオイドアゴニストとは異なり、エナドリンには独自のベンゾフラン部分があり、これはその独特の薬理学的プロファイルに寄与しています。

類似化合物:

U-69,593: 同様の鎮痛効果を持つ、もう1つの強力なカッパオピオイド受容体アゴニスト。

U-50,488: カッパオピオイド受容体の機能を研究するための研究でよく使用されます。

U-77891: 神経保護効果と鎮痛効果を持つ、カッパオピオイド受容体アゴニスト.

特性

CAS番号 |

124378-77-4 |

|---|---|

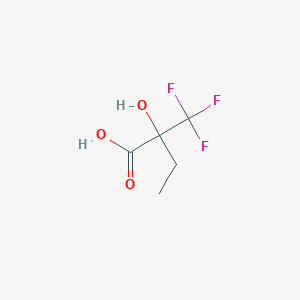

分子式 |

C24H32N2O3 |

分子量 |

396.5 g/mol |

IUPAC名 |

2-(1-benzofuran-4-yl)-N-methyl-N-[(5R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide |

InChI |

InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20?,21?,24-/m0/s1 |

InChIキー |

JMBYBVLCYODBJQ-VUNKPPBISA-N |

SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |

異性体SMILES |

CN(C1CC[C@@]2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |

正規SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |

Key on ui other cas no. |

124378-77-4 |

溶解性 |

In water, 1.15 mg/L at 25 °C (est) |

同義語 |

CAM 569 CAM 570 CAM-569 CAM-570 CI 977 CI-977 enadoline enadoline hydrochloride, (5R-(5alpha,7alpha,8beta)) enadoline, (5alpha,7alpha,8beta)-(+-)-isomer enadoline, (5alpha,7alpha,8beta)-(-)-isomer N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide PD 129289 PD 129290 PD-129289 PD-129290 |

蒸気圧 |

1.46X10-8 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)

![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)